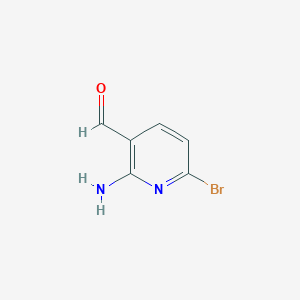![molecular formula C7H7BrN4 B1379021 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 1363381-37-6](/img/structure/B1379021.png)
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
Overview
Description
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of amino, bromo, and methyl substituents on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
It can be inferred from related compounds that they may interact with their targets (such as trks) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and differentiation .
Biochemical Pathways
Trks, which are potential targets of similar compounds, are known to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) when activated . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A related compound was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cell lines .
Biochemical Analysis
Biochemical Properties
4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC. These kinases are involved in the proliferation, differentiation, and survival of cells. The compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, making this compound a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cells, the compound has been shown to inhibit proliferation and induce apoptosis. For instance, it has demonstrated significant activity against the Km-12 cell line with an IC50 value of 0.304 μM . Additionally, this compound selectively affects certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of TRKs. The compound binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell survival and proliferation. Additionally, the compound may interact with other biomolecules, such as cytochrome P450 isoforms, although its inhibitory activity against these enzymes is generally low . The changes in gene expression induced by this compound further contribute to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, which is crucial for its sustained activity . Its long-term effects on cellular function require further investigation. Studies have shown that the compound maintains its inhibitory activity over extended periods, but potential degradation products and their impact on cellular processes need to be explored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including potential damage to normal tissues. Determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects is essential for the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it interacts with enzymes such as cytochrome P450 . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is likely transported by specific transporters and may bind to plasma proteins, affecting its bioavailability . Its distribution within tissues can influence its therapeutic effects and potential side effects. Studies on the localization and accumulation of the compound in different tissues will provide insights into its pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization will help elucidate its mechanism of action and potential interactions with other biomolecules.
Preparation Methods
The synthesis of 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine core . Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reductive desulfurization is a common reaction for modifying this compound.
Substitution: The bromo substituent allows for nucleophilic substitution reactions, such as Suzuki coupling with aryl boronic acids. Common reagents used in these reactions include trifluoracetic acid, reducing agents, and aryl boronic acids. Major products formed from these reactions include substituted pyrazolo[3,4-b]pyridine derivatives with various functional groups.
Scientific Research Applications
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic applications, including anti-cancer and anti-tuberculosis activities
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine can be compared to other pyrazolo[3,4-b]pyridine derivatives, such as:
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another anxiolytic compound.
Cartazolate: Known for its anxiolytic properties. What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-2-methylpyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-6(8)5-4(9)2-3-10-7(5)11-12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMFLMLPQXQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=CC=NC2=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220410 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-37-6 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)



![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)

![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)

